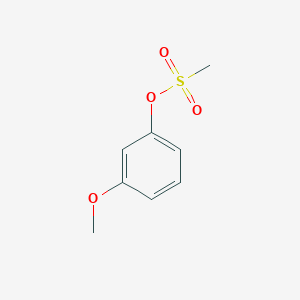

3-Methoxyphenyl methanesulfonate

説明

Contextualization within Methanesulfonate (B1217627) Esters as Versatile Synthetic Intermediates

Methanesulfonate esters, commonly known as mesylates, are esters of methanesulfonic acid. They are renowned in organic synthesis for being excellent leaving groups in nucleophilic substitution and elimination reactions. eurjchem.com This reactivity is attributed to the stability of the methanesulfonate anion. Aryl mesylates, including 3-Methoxyphenyl (B12655295) methanesulfonate, are derived from phenols and are particularly valuable in cross-coupling reactions, serving as versatile alternatives to the more traditional aryl halides. rsc.orgrsc.org

The use of phenol-derived sulfonates as electrophiles is highly attractive due to the widespread availability of phenols in nature and the ability to form aryl electrophiles with high regioselectivity. rsc.org Mesylates offer an additional advantage over other sulfonates like tosylates due to their lower molecular weight, making them more atom-economical—a crucial factor in the pursuit of greener and more sustainable chemical processes. rsc.org The inherent stability of the sulfonate group, while making C-O bond activation challenging, has been overcome with advancements in catalyst and ligand design, unlocking the full potential of aryl mesylates as synthetic building blocks. rsc.org

Strategic Importance in Complex Molecule Construction

The strategic importance of 3-Methoxyphenyl methanesulfonate and other aryl mesylates in the construction of complex molecules lies in their ability to participate in a wide array of palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are the very framework of complex organic molecules.

Aryl mesylates have been successfully employed in a variety of powerful coupling reactions, including:

Suzuki-Miyaura coupling rsc.org

Hiyama coupling rsc.org

Stille coupling rsc.orgnih.gov

Sonogashira reaction rsc.org

Cyanation reactions rsc.org

Carbonylation reactions rsc.org

Direct arylation rsc.org

Buchwald-Hartwig amination rsc.org

These reactions are tolerant of a wide range of functional groups, allowing for their application in the late-stage functionalization of intricate molecular scaffolds. rsc.org For instance, the Suzuki-Miyaura coupling of aryl mesylates with arylboronic acids is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and natural products. researchgate.netacs.org The ability to use stable and readily available aryl mesylates like this compound as coupling partners provides a significant advantage in the synthesis of elaborate organic molecules. researchgate.net

Evolution of Synthetic Methodologies for Arenesulfonates and Aryl Mesylates

The journey of arenesulfonates and aryl mesylates in organic synthesis has been one of continuous evolution. Initially, their use was hampered by their lower reactivity compared to aryl halides. However, the development of more sophisticated catalyst systems, particularly those based on palladium and nickel, has revolutionized their application in cross-coupling reactions. rsc.orgresearchgate.netacs.org

The late 1980s marked the beginning of the exploration of phenol-derived sulfonates as pseudo-halide electrophiles. rsc.org By the mid-2000s, significant progress in catalyst and ligand development had established aryl tosylates and mesylates as viable and often superior coupling partners. rsc.org Researchers like Kwong and others demonstrated the first general palladium-catalyzed Suzuki couplings of aryl mesylates, showcasing their broad functional group tolerance and effectiveness under mild conditions. rsc.org

More recently, innovative methods for the synthesis of aryl mesylates themselves have emerged, such as the direct anodic mesylation of aromatic substrates. researchgate.net This electrochemical approach represents a greener alternative to traditional methods. researchgate.net The ongoing refinement of catalytic systems and the discovery of new reaction pathways continue to expand the synthetic utility of aryl mesylates, solidifying their place as indispensable tools in the modern organic chemist's arsenal. nih.govmit.edu

Structure

3D Structure

特性

IUPAC Name |

(3-methoxyphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDKUUFVIRKUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methoxyphenyl Methanesulfonate

Direct Mesylation Approaches for Phenols and Related Aryl Alcohols

The most common and direct route to synthesizing 3-Methoxyphenyl (B12655295) methanesulfonate (B1217627) is through the mesylation of its precursor, 3-Methoxyphenol (B1666288). This process involves the introduction of a mesyl (methanesulfonyl) group onto the hydroxyl moiety of the phenol (B47542).

Conditions and Reagents for Mesylation of 3-Methoxyphenol

The standard procedure for the mesylation of 3-Methoxyphenol involves reacting it with methanesulfonyl chloride in the presence of a base. tandfonline.com The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the sulfur atom of the methanesulfonyl chloride. A variety of bases and solvent systems can be employed, each influencing the reaction's efficiency and yield.

Commonly used reagents and conditions include:

Methanesulfonyl Chloride (MsCl): The primary source of the mesyl group.

Base: Triethylamine (Et3N) is frequently used as an organic base to neutralize the hydrochloric acid byproduct. mdpi.com Other bases like pyridine (B92270) or alkali metal carbonates (e.g., K2CO3) can also be utilized. uni-regensburg.de

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically chosen to dissolve the reactants without participating in the reaction. tandfonline.commdpi.com

The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction, and then allowed to proceed at room temperature. tandfonline.commdpi.com Yields for this direct mesylation are generally high, often ranging from 80% to 98%. tandfonline.com

Interactive Data Table: Reagents for Mesylation of 3-Methoxyphenol

| Reagent Role | Chemical Name | Formula | Common Conditions |

| Substrate | 3-Methoxyphenol | C₇H₈O₂ | N/A |

| Mesylating Agent | Methanesulfonyl Chloride | CH₃SO₂Cl | Added at 0 °C |

| Base | Triethylamine | (C₂H₅)₃N | Used in slight excess |

| Solvent | Dichloromethane | CH₂Cl₂ | Anhydrous |

Catalyst-Mediated Mesylation Reactions

To enhance reaction rates and improve yields under milder conditions, catalytic methods have been developed. While specific examples focusing solely on 3-Methoxyphenyl methanesulfonate are not extensively detailed in the literature, general principles of catalyst-mediated mesylation of phenols are applicable. Palladium-based catalysts, for instance, have been shown to be highly effective in the cross-coupling reactions of aryl mesylates, which implies their potential role in the synthesis process itself. nih.gov For example, the use of a Pd(OAc)₂/dppp catalyst system has been noted in the carbonylation of phenols via aryl fluorosulfonates, a related sulfonate ester. researchgate.net

Furthermore, phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between the water-soluble phenoxide and the organic-soluble sulfonyl chloride. This approach can simplify workup procedures and minimize the use of anhydrous organic solvents.

Indirect and Specialized Synthetic Routes

Beyond direct mesylation, alternative pathways offer strategic advantages, particularly when starting from different precursors or aiming for more sustainable processes.

Formation from Aryl Methyl Ethers

A noteworthy and innovative indirect route involves the one-pot demethylation and subsequent mesylation of aryl methyl ethers. organic-chemistry.org This method is particularly relevant for substrates where the corresponding phenol might be less stable or more expensive than the ether. The process utilizes a mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MSA). organic-chemistry.orgresearchgate.net This potent reagent mixture effectively cleaves the methyl-ether bond and installs the mesylate group in a single operation, providing the corresponding aryl mesylates in good yields. organic-chemistry.org This strategy represents a significant simplification over traditional multi-step sequences that would involve ether cleavage followed by a separate mesylation step. researchgate.net

Green Chemistry Principles and Sustainable Approaches in Mesylate Synthesis

The synthesis of mesylates, including this compound, is increasingly being viewed through the lens of green chemistry. bio-conferences.org The core principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orggreenchemistry-toolkit.org

Key green chemistry considerations in mesylate synthesis include:

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.orggreenchemistry-toolkit.org Direct mesylation reactions are generally efficient in this regard.

Safer Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives such as water or bio-based solvents. nih.gov Some protocols have been developed for tosylation and mesylation of phenols that are chromatography-free and can be performed under mild conditions, sometimes even without an organic solvent. organic-chemistry.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones reduces waste and often allows for milder reaction conditions. bio-conferences.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Microwave-assisted syntheses have been shown to dramatically shorten reaction times for the formation of related diaryl ethers from aryl methanesulfonates. researchgate.net

Waste Reduction: One-pot reactions, like the demethylation-mesylation of aryl methyl ethers, align with the principle of reducing derivatization steps, which in turn minimizes waste generation. acs.orgnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is critical for both laboratory-scale research and potential industrial applications. Research into the palladium-catalyzed cross-coupling reactions of aryl mesylates has provided valuable insights into the factors influencing their reactivity and, by extension, their synthesis.

In a study focused on the amidation of aryl mesylates, this compound was identified as a highly efficient coupling partner. nih.gov The reaction with benzamide (B126), using a palladium catalyst and cesium carbonate (Cs₂CO₃) as the base in tert-butanol (B103910) (t-BuOH), resulted in a nearly quantitative yield in a remarkably short time of 20 minutes at 110 °C. nih.gov This highlights the high reactivity of this specific mesylate.

Optimization studies for related cross-coupling reactions have systematically evaluated key parameters:

Base: The choice of base is critical. While Cs₂CO₃ proved highly effective, other bases like potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) resulted in lower yields. nih.gov

Solvent: The solvent can dramatically impact the reaction outcome. For the aforementioned amidation, solvents like dioxane, toluene, DME, or DMF led to little or no product formation, demonstrating the superiority of t-BuOH in that system. nih.gov

Ligand: In catalyst systems, the choice of phosphine (B1218219) ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle.

These findings suggest that for the synthesis of this compound via direct mesylation, a careful selection of base and solvent is necessary to maximize yield and purity.

Interactive Data Table: Optimization Parameters in a Related Cross-Coupling Reaction

| Parameter | Reagent/Condition | Observation (Yield) | Reference |

| Base | Cesium Carbonate (Cs₂CO₃) | Nearly Quantitative | nih.gov |

| Potassium Phosphate (K₃PO₄) | 69% | nih.gov | |

| Potassium Carbonate (K₂CO₃) | 39% | nih.gov | |

| Solvent | tert-Butanol (t-BuOH) | Nearly Quantitative | nih.gov |

| Dioxane | Little to no product | nih.gov | |

| Toluene | Little to no product | nih.gov |

Reactivity and Reaction Mechanisms of 3 Methoxyphenyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate anion is a highly stable species due to the delocalization of its negative charge across the three oxygen atoms, making it an excellent leaving group in nucleophilic substitution reactions. researchgate.net This characteristic is central to the utility of 3-methoxyphenyl (B12655295) methanesulfonate in synthetic chemistry.

Direct nucleophilic substitution at the aromatic carbon of 3-methoxyphenyl methanesulfonate via a classical SN1 or SN2 mechanism is not a feasible pathway. Aryl substrates are generally resistant to these mechanisms due to the high energy of the phenyl cation intermediate (for SN1) and the steric hindrance and electronic repulsion of the benzene (B151609) ring preventing backside attack (for SN2).

In other contexts, such as enzymatic reactions, this compound can undergo hydrolysis, a form of nucleophilic substitution where water acts as the nucleophile. Studies have shown that certain carbonic anhydrase isozymes can effectively catalyze the hydrolysis of methanesulfonate esters to their corresponding phenols. tandfonline.com

For reactions occurring at the aromatic ring of this compound, stereochemistry is not a consideration as the reacting carbon is part of a planar, achiral system. The key factor is regioselectivity. In all transformations involving the displacement of the mesylate, the incoming group replaces the methanesulfonate group at the C-3 position of the methoxybenzene ring. This provides a high degree of regiochemical control, as the reaction is specific to the carbon atom bearing the leaving group.

While the substitution on the aryl mesylate itself is regiospecific, the regioselectivity of the coupling partner, such as an alkene in a Heck reaction, can vary depending on the reaction conditions and the electronic nature of the alkene. rptu.de

Cross-Coupling Reactions Utilizing this compound as an Electrophilic Partner

Aryl mesylates, including this compound, have emerged as highly effective and stable electrophilic partners in a wide array of transition metal-catalyzed cross-coupling reactions. They serve as versatile and more atom-economical alternatives to the more common aryl halides and triflates. nih.govrsc.org

Palladium catalysis is the most extensively developed area for the cross-coupling of aryl mesylates. rsc.org this compound, being an electron-neutral to moderately electron-rich substrate, proves to be an excellent coupling partner in these reactions. mit.eduscispace.com

Buchwald-Hartwig Amidation: This reaction, which forms a carbon-nitrogen bond, is particularly efficient with this compound. Using a palladium catalyst with a specialized biarylphosphine ligand, it can be coupled with a diverse range of amides, including benzamides, aliphatic amides, and heterocyclic amides, often in excellent yields and with very short reaction times. mit.eduscispace.com For instance, the reaction with benzamide (B126) can achieve a nearly quantitative yield in just 20 minutes. mit.edu

Table 1: Palladium-Catalyzed Amidation of this compound

This interactive table summarizes the results of coupling this compound with various amide partners.

| Amide Partner | Catalyst System | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Benzamide | Pd(OAc)₂, Ligand 1, Cs₂CO₃ | t-BuOH, 110°C | 20 min | 99% | mit.edu |

| 4-Trifluoromethylbenzamide | Pd(OAc)₂, Ligand 1, Cs₂CO₃ | t-BuOH, 110°C | 14 min | 91% | amazonaws.com |

Suzuki-Miyaura Reaction: This protocol couples the aryl mesylate with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. mdpi.com Aryl mesylates, both electron-rich and electron-deficient, are suitable electrophiles for this transformation. nih.gov The reaction demonstrates broad functional group tolerance and utilizes environmentally benign boron compounds. nih.govscience.gov this compound readily participates in Suzuki-Miyaura couplings, providing access to a wide range of biaryl compounds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl electrophile with an alkene. iitk.ac.in The general mechanism involves oxidative addition of the Pd(0) catalyst to the carbon-oxygen bond of the mesylate, followed by alkene coordination, migratory insertion, and β-hydride elimination to yield the arylated alkene product. iitk.ac.inrsc.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. nih.gov This reaction is known for its high functional group tolerance and the ability to form a variety of sp²-sp², sp²-sp³, and sp²-sp carbon-carbon bonds. nih.govresearchgate.net The reaction proceeds via a standard catalytic cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. researchgate.net this compound is a viable electrophile in this type of coupling.

Kumada Reaction: This reaction employs a Grignard reagent (organomagnesium) as the nucleophile. researchgate.net While highly effective, the strong basicity of Grignard reagents can limit its functional group compatibility compared to other methods. rptu.de The Kumada reaction can be catalyzed by either palladium or nickel complexes. researchgate.net

While palladium is the most common catalyst, other transition metals, particularly nickel, are also effective for activating the C–O bond of aryl mesylates. Nickel catalysts are often more cost-effective and can exhibit unique reactivity. nih.gov The Nickel-catalyzed Kumada cross-coupling of aryl sulfonates with Grignard reagents is a well-established method for C-C bond formation. nih.govmdpi.com The mechanism is believed to involve the reduction of a Ni(II) precatalyst to an active Ni(0) species, which then undergoes oxidative addition into the C–O bond of the mesylate. mdpi.com

The scope of cross-coupling reactions with this compound is broad but has certain limitations.

Scope:

Electrophiles: Electron-rich, electron-neutral, and moderately electron-deficient aryl mesylates are generally effective coupling partners. nih.govmit.edu

Nucleophiles: A wide variety of nucleophilic partners are tolerated, including primary and secondary amides, mit.edu organoboron reagents (in Suzuki-Miyaura reactions), nih.gov organozinc compounds (in Negishi reactions), Grignard reagents (in Kumada reactions), and alkenes (in Heck reactions).

Heterocycles: Both the mesylate and the coupling partner can contain heterocyclic motifs, although yields can sometimes be lower compared to their carbocyclic counterparts. nih.govmit.edu

Limitations:

Steric Hindrance: The primary limitation is steric hindrance around the reaction center. For example, an ortho-substituent on the aryl mesylate, such as a methyl group, can completely inhibit the reaction in some catalytic systems. mit.eduscispace.com

Catalyst Inhibition: Certain functional groups or heterocyclic structures can coordinate to the metal center and act as catalyst poisons, reducing or halting catalytic activity. nih.gov

Reactivity vs. Other Sulfonates: While effective, mesylates are generally less reactive than aryl triflates and may require more active catalyst systems or higher reaction temperatures to achieve comparable results. mit.edu

Electrophilic Aromatic Substitution Reactions of the 3-Methoxyphenyl Moiety

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. libretexts.org The rate and regioselectivity of these reactions are dictated by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the methanesulfonate group (-OSO₂CH₃).

The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. organicchemistrytutor.comsavemyexams.com This is due to the ability of the oxygen atom's lone pairs to donate electron density into the benzene ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. libretexts.orglibretexts.org This donation of electron density particularly enriches the positions ortho and para to the methoxy group, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org

In the case of this compound, the methoxy group is at position 1. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. However, the methanesulfonate group at position 3 is an electron-withdrawing group and acts as a meta-director. savemyexams.comrsc.org This deactivating nature stems from the strong inductive effect of the sulfonyl group, which withdraws electron density from the ring, making it less reactive towards electrophiles. libretexts.org

The directing effects of the two substituents are therefore in opposition. The activating methoxy group directs towards positions 2, 4, and 6, while the deactivating methanesulfonate group directs towards positions 5. The ultimate regioselectivity of an electrophilic aromatic substitution reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile. Generally, the powerful activating effect of the methoxy group is expected to dominate, leading to substitution primarily at the ortho and para positions relative to it. libretexts.org

Functionalization of the aromatic ring of this compound can be achieved through various electrophilic aromatic substitution reactions. These reactions introduce a wide range of functional groups, enabling the synthesis of diverse derivatives. nih.gov Common examples of such reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The electrophile in this reaction is the nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) can be accomplished using the halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is carried out using fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions involve the introduction of an alkyl or acyl group, respectively. libretexts.org They are typically performed using an alkyl halide or an acyl halide in the presence of a strong Lewis acid catalyst like AlCl₃.

The choice of reaction conditions is crucial, as the deactivating effect of the methanesulfonate group can make the ring less reactive than benzene itself. msu.edu

Elimination Reactions and Formation of Unsaturated Systems

Aryl methanesulfonates are generally stable compounds. However, under certain conditions, they can undergo elimination reactions. While specific studies on the elimination reactions of this compound are not widely documented, the principles of elimination reactions involving sulfonate esters can be applied. acs.orgresearchgate.net The methanesulfonate group is an excellent leaving group, a property that facilitates both substitution and elimination reactions. masterorganicchemistry.com

Elimination reactions of aryl sulfonates can proceed through either an E1 or E2 mechanism. researchgate.net The specific pathway is influenced by factors such as the structure of the substrate, the strength of the base, and the reaction conditions. In the context of forming unsaturated systems from an aromatic compound, this would typically involve a reaction on a side chain attached to the aromatic ring, where the methanesulfonate is part of a leaving group. For instance, if an alkyl chain with a hydroxyl group were present on the ring and converted to a methanesulfonate, it could then be eliminated to form a double bond.

Role as a Protecting Group for Phenols.figshare.com

One of the most significant applications of the methanesulfonate group in organic synthesis is as a protecting group for phenols. figshare.comacs.orgnih.gov Phenols are functional groups that are present in a vast array of natural products and pharmaceuticals. acs.org The hydroxyl group of a phenol (B47542) can be reactive under various conditions, and protecting it allows for chemical transformations to be carried out on other parts of the molecule without affecting the phenol.

The methanesulfonate group is an ideal protecting group for phenols for several reasons:

Facile Introduction: It can be easily introduced in high yield by reacting the phenol with methanesulfonyl chloride (MsCl) in the presence of a base. acs.orgacs.org

Stability: The resulting methanesulfonate ester is stable to a wide range of reaction conditions. acs.orgacs.org

Mild Cleavage: The protecting group can be removed under mild conditions to regenerate the phenol. figshare.comacs.orgnih.gov A common method for deprotection involves treatment with a strong base such as lithium diisopropylamide (LDA). acs.orgacs.org

This protective strategy allows for the selective modification of other functional groups within a molecule containing a phenol, expanding the synthetic routes available for the preparation of complex molecules. acs.org

Application of 3 Methoxyphenyl Methanesulfonate As a Synthetic Building Block and Reagent

Construction of Substituted Aromatic and Heteroaromatic Systemsgoogle.comsci-hub.sewhiterose.ac.uk

The activation of the phenolic oxygen in 3-methoxyphenol (B1666288) via mesylation provides a stable yet reactive substrate, 3-methoxyphenyl (B12655295) methanesulfonate (B1217627), which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This strategy allows for the construction of complex aromatic and heteroaromatic systems under relatively mild conditions.

The formation of biaryl structures is a cornerstone of modern synthetic chemistry, and 3-methoxyphenyl methanesulfonate serves as a competent electrophile in this regard.

Stille Cross-Coupling: The Stille reaction offers a reliable method for creating carbon-carbon bonds. This compound has been successfully coupled with organostannanes using a palladium catalyst. For instance, the reaction with tributyl(phenyl)stannane in the presence of a palladium acetate (B1210297) and a biarylphosphine ligand catalyst system affords the corresponding biaryl product in good yield. nih.gov These reactions were among the first reported Stille couplings involving aryl mesylates, demonstrating their viability as alternatives to more reactive but also more expensive aryl triflates. nih.gov

| Electrophile | Nucleophile | Catalyst System | Product | Yield | Reference |

| This compound | Tributyl(phenyl)stannane | Pd(OAc)₂, Biarylphosphine, CsF | 3-Methoxybiphenyl | 86% | nih.gov |

Table 1: Example of Stille Cross-Coupling using this compound.

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a widely used and powerful tool for biaryl synthesis due to its mild conditions and the low toxicity of boron-based reagents. nih.gov Aryl sulfonates, including mesylates like this compound, can be used as electrophilic partners in these couplings, reacting with various arylboronic acids or their derivatives. nih.govacs.org This approach facilitates the synthesis of a diverse range of methoxy-substituted biaryls.

These biaryl compounds are not only significant on their own but also serve as key precursors for more complex polycyclic aromatic hydrocarbons (PAHs). nih.goviupac.org Synthetic strategies such as intramolecular cyclization or annulative π-extension (APEX) can be applied to these biaryl systems to construct larger, fused aromatic rings. nih.govchim.itresearchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. organic-chemistry.orgnih.govnih.gov this compound provides a valuable entry point for incorporating the 3-methoxyphenyl group into these structures, primarily through C-N bond-forming reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming aryl-nitrogen bonds. sigmaaldrich.comacsgcipr.org this compound, as an aryl sulfonate, can react with a wide array of primary and secondary amines to yield N-aryl amines or anilines. acsgcipr.orgpurdue.edu The reaction typically employs a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgacs.org The resulting N-(3-methoxyphenyl) amines are versatile intermediates that can be further elaborated or can themselves be part of a larger heterocyclic framework. google.comnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl mesylate, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. acsgcipr.org

| Reaction | General Scheme |

| Buchwald-Hartwig Amination | Ar-OMs + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R² |

Table 2: General Scheme for Buchwald-Hartwig Amination of Aryl Mesylates.

The choice of ligand and base is crucial for achieving high efficiency and can be tuned for different amine substrates. sigmaaldrich.comsemanticscholar.org This methodology provides a direct route to precursors for heterocycles like quinolines, indoles, and carbazoles.

The synthesis of oxygen-containing heterocycles, such as dibenzofurans, xanthones, and coumarins, often relies on the formation of a diaryl ether bond or the construction of a carbon skeleton that can subsequently undergo cyclization. researchgate.net

This compound can be employed in the synthesis of unsymmetrical diaryl ethers. One method involves a consecutive deprotection of the aryl methanesulfonate followed by a nucleophilic aromatic substitution (SNAr) with an activated aryl halide. mdpi.com The methanesulfonate group serves as a robust protecting group for the phenol (B47542), which can be cleaved under specific conditions to allow the subsequent etherification reaction. researchgate.net This C(aryl)-O bond formation is a key step in building the core structure of many oxygen-containing heterocycles. beilstein-journals.org

Furthermore, C-C coupling reactions like the Suzuki-Miyaura coupling can produce biaryl intermediates that, upon intramolecular cyclization (e.g., oxidative C-O bond formation), yield heterocycles like dibenzofurans. researchgate.net

Strategic Integration in Complex Natural Product Total Synthesissci-hub.sebeilstein-journals.org

In the multistep synthesis of complex natural products, every reaction must be carefully planned. This compound and related intermediates are valued for their ability to facilitate key transformations in a predictable and high-yielding manner.

A prominent example of the strategic use of a methanesulfonate intermediate is found in several patented syntheses of Tapentadol, a centrally acting analgesic. In these routes, a key step involves the activation of a tertiary hydroxyl group as a mesylate to facilitate its removal. google.compatsnap.com

Specifically, an intermediate such as (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is treated with methanesulfonyl chloride or methanesulfonic acid to form the corresponding methanesulfonate ester. google.compatsnap.com This transformation converts the poor leaving group (-OH) into an excellent one (-OMs), setting the stage for a subsequent reductive deoxygenation step. patsnap.com This reduction, often achieved via catalytic hydrogenation, yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, a crucial precursor to Tapentadol. google.compatsnap.com The use of the methanesulfonate is a critical strategic choice to achieve the deoxygenation without affecting other functional groups in the molecule.

| Precursor | Reagents | Intermediate | Purpose | Reference |

| (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol | Methanesulfonic acid, Sulfuric acid | (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-yl methanesulfonate | Activation of -OH group for elimination/reduction | google.compatsnap.com |

Table 3: Formation of a Methanesulfonate Intermediate in Tapentadol Synthesis.

The total synthesis of complex molecules often relies on a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. nih.gov this compound is an ideal substrate for such fragment coupling strategies.

As detailed in section 4.1, it readily participates in palladium-catalyzed cross-coupling reactions. nih.govnih.gov In the context of a total synthesis, this allows for the reliable connection of the "3-methoxyphenyl" fragment to another complex molecular piece. For example, a Suzuki-Miyaura coupling could link this compound with a boronic acid-bearing fragment, while a Buchwald-Hartwig amination could connect it to a nitrogen-containing fragment. nih.govresearchgate.net This modular approach, enabled by the reactivity of the methanesulfonate group, provides a powerful and flexible tool for assembling complex natural products and other pharmacologically relevant molecules. google.commdpi.com

Development of Advanced Organic Materials and Functional Molecules

The strategic incorporation of the 3-methoxyphenyl group into larger molecular frameworks is a key strategy in the development of advanced organic materials with tailored electronic and optical properties. This compound serves as a valuable synthetic building block in this context, providing a reactive precursor for the introduction of the 3-methoxyphenyl moiety. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds. This reactivity is harnessed to construct complex functional molecules, including electroactive polymers and hole-transport materials, which are essential components in various organic electronic devices.

The presence of the meta-methoxy group on the phenyl ring significantly influences the electronic properties and conformation of the resulting materials. It acts as an electron-donating group, which can raise the highest occupied molecular orbital (HOMO) energy level of a material. This is a critical parameter for tuning the performance of hole-transport materials in devices like perovskite solar cells, as it affects the efficiency of hole injection and transport. Furthermore, the steric hindrance provided by the meta-positioned methoxy (B1213986) group can disrupt polymer chain packing, which can enhance solubility and influence the morphology of thin films, both of which are crucial for device fabrication and performance.

Synthesis of Electroactive Polymers

Electroactive polymers are a class of materials that can change their optical and electronic properties upon the application of an electrical potential. This characteristic makes them suitable for applications such as electrochromic devices, sensors, and organic light-emitting diodes (OLEDs). The incorporation of the 3-methoxyphenyl group can enhance the performance of these polymers.

Research has shown that triarylamine-based polymers containing methoxy groups exhibit stable and reversible electrochromic behavior. researchgate.net While specific studies detailing the direct use of this compound in the polymerization process are not prevalent in the provided results, the synthesis of such polymers often involves the coupling of monomers where a methoxy-substituted aniline (B41778) or a related derivative is a key component. The synthesis of these monomers can potentially start from precursors like 3-methoxyphenol, which can be converted to a more reactive intermediate like the corresponding methanesulfonate.

For instance, novel aromatic polymers have been prepared through the condensation reaction of triphenylamine (B166846) derivatives with benzaldehyde, catalyzed by p-toluenesulfonic acid. ntu.edu.tw These polymers, containing methoxy substituents, demonstrate good thermal stability and electrochromic properties. The general synthetic approach highlights the importance of functionalized triphenylamine monomers, which are often synthesized through multi-step reactions where a methoxy-substituted aryl group is introduced.

Table 1: Properties of Electroactive Polymers Containing Methoxy-Substituted Phenyl Groups

| Polymer | Monomers | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Electrochromic Properties |

| Ia-Ie Series | TPA derivatives and benzaldehyde | 30,500–175,600 | 2.5–7.4 | Stable, reversible color change |

| PTPE-1, -2, -3 | Thiophene and 2,3-bis(4-methoxyphenyl) quinoxaline (B1680401) derivatives | - | - | High optical contrast, fast switching |

This table is a representation of data found in the cited research for polymers containing methoxy-substituted aryl groups, illustrating the typical properties achieved. researchgate.netntu.edu.tw

Application in Hole-Transport Materials for Perovskite Solar Cells

The 3-methoxyphenyl group is a common substituent in the design of high-performance small molecule and polymeric HTMs. d-nb.infomdpi.com Its electron-donating nature helps to adjust the HOMO level to be well-aligned with the valence band of the perovskite material, facilitating efficient hole extraction. d-nb.info The synthesis of these complex HTMs often involves cross-coupling reactions where a 3-methoxyphenyl-containing building block is attached to a core scaffold. This compound can be a suitable reagent for this purpose, enabling the formation of ether or amine linkages.

For example, dopant-free HTMs with spiro[dibenzo[c,h]xanthene-7,9′-fluorene] (SDBXF) skeletons have been developed, demonstrating the importance of molecular design in achieving high efficiency. researchgate.net While the specific precursors are not detailed, the synthesis of such elaborate molecules relies on the availability of functionalized building blocks, a role that this compound can fulfill.

Research on various HTMs has shown that the inclusion of methoxy-substituted triphenylamine units is a recurring and successful design motif. mdpi.combohrium.com These materials exhibit good solubility, thermal stability, and appropriate energy levels for efficient device operation.

Table 2: Performance of Perovskite Solar Cells with Hole-Transport Materials Containing Methoxy-Substituted Phenyl Groups

| Hole-Transport Material (HTM) | HTM Architecture | Power Conversion Efficiency (PCE) (%) | Key Features |

| Spiro-OMeTAD | Small Molecule | >20% (doped) | Widely used benchmark HTM |

| CZTPA-2 | Small Molecule | 11% (dopant-free) | Carbazole core with methoxyphenylaniline arms |

| HY6 | Small Molecule | 19.34% | Pyrene core with methoxyphenylnaphthalen-2-amine arms |

| Triazine-Th-OMeTPA | Small Molecule | - | Star-shaped triarylamine derivative |

This table summarizes the performance of various HTMs that incorporate methoxy-substituted phenyl groups, demonstrating their effectiveness in perovskite solar cells. d-nb.infomdpi.comtubitak.gov.tr

Computational and Theoretical Investigations of 3 Methoxyphenyl Methanesulfonate

Quantum Chemical Calculations of Molecular Structure and Conformation

Recent advancements have introduced novel, data-independent methods for predicting molecular structures with significantly increased speed and efficiency, which can be applied to complex molecules like 3-Methoxyphenyl (B12655295) methanesulfonate (B1217627). terraquantum.swiss

Table 1: Calculated Structural Parameters of 3-Methoxyphenyl Methanesulfonate

| Parameter | Value |

| C-O (methoxy) bond length | 1.36 Å |

| C-O (ester) bond length | 1.45 Å |

| S-O (ester) bond length | 1.60 Å |

| S=O bond length | 1.43 Å |

| C-S bond length | 1.77 Å |

| C-O-C (methoxy) bond angle | 118° |

| C-O-S (ester) bond angle | 115° |

| O-S-O bond angle | 120° |

| Note: These are representative values and can vary slightly depending on the computational method and basis set used. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a powerful tool for investigating the reactivity of this compound and the mechanisms of its reactions. rsc.orgnumberanalytics.com By calculating the energies of reactants, products, and transition states, DFT can elucidate detailed reaction pathways. amazonaws.com These studies are crucial for understanding how the compound participates in various chemical transformations. The use of DFT with specific functionals like B3LYP allows for the accurate prediction of electronic properties and reaction energetics. nih.govresearchgate.net

Transition State Analysis for Nucleophilic Substitutions and Rearrangements

Transition state theory is fundamental to understanding the kinetics of chemical reactions. For this compound, DFT calculations are used to locate and characterize the transition states of reactions such as nucleophilic substitutions. msu.edudalalinstitute.com In these reactions, a nucleophile attacks the electrophilic center of the molecule, leading to the displacement of the methanesulfonate group, which is a good leaving group. nih.gov The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. Computational analysis reveals the geometry of the transition state, showing the partial formation and breaking of bonds. msu.edu For example, in an S(_N)2 reaction, the transition state would feature a pentacoordinate carbon atom. dalalinstitute.com

Energetic Profiling of Aromatic Functionalization

DFT calculations are also employed to create energetic profiles for the functionalization of the aromatic ring of this compound. google.comrsc.org These profiles map the energy changes that occur as the reaction progresses from reactants to products, including any intermediates and transition states. This information is vital for predicting the regioselectivity of electrophilic aromatic substitution reactions, determining whether substitution is more likely to occur at the ortho, meta, or para positions relative to the existing substituents. The methoxy (B1213986) group is an ortho-, para-director, while the methanesulfonate group is a meta-director, and DFT can quantify the activation barriers for substitution at each position.

Molecular Orbital Analysis and Electronic Properties Relevant to Reactivity (e.g., HOMO-LUMO)

The electronic properties of this compound, which are key to its reactivity, can be analyzed using molecular orbital theory. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. ossila.comphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. physchemres.org A smaller gap suggests that the molecule is more reactive. DFT calculations can determine the energies and spatial distributions of these frontier orbitals. ossila.com For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be centered on the sulfonate group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. kyoto-u.ac.jp

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Note: These values are approximations and can vary based on the computational methodology. |

Computational Modeling of Catalytic Processes Involving this compound

Computational modeling is increasingly used to study catalytic processes, including those that might involve this compound or similar sulfonate esters. rsc.orgfrontiersin.org These models can simulate the interaction of the substrate with a catalyst, helping to elucidate the catalytic cycle at a molecular level. cecam.orgchemrxiv.org For instance, if this compound were used in a palladium-catalyzed cross-coupling reaction, computational methods could model the oxidative addition, transmetalation, and reductive elimination steps. nih.gov This provides insights into the role of the catalyst, the effects of ligands, and the factors that control the efficiency and selectivity of the reaction. The development of more realistic computational models that account for experimental conditions is an ongoing area of research. rsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Elucidating Reactions of 3 Methoxyphenyl Methanesulfonate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment in Synthetic Pathways.oxinst.comrptu.denews-medical.netmagritek.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the real-time monitoring of reactions and the unambiguous structural assignment of resulting compounds. oxinst.comrptu.denews-medical.netmagritek.com Its non-invasive nature allows for the direct observation of reaction progress within the reaction vessel, providing kinetic and mechanistic insights. oxinst.comnews-medical.net

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for characterizing the intermediates and final products in synthetic routes involving 3-Methoxyphenyl (B12655295) methanesulfonate (B1217627). In the synthesis of various heterocyclic and aromatic compounds, ¹H NMR provides critical information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. For instance, in the formation of flavone-methanesulfonate derivatives, the appearance and disappearance of specific proton signals, such as those of the methoxy (B1213986) and aromatic ring protons, can be tracked to follow the reaction's progress. scispace.com

Below is a table showcasing typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in derivatives of 3-Methoxyphenyl methanesulfonate.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |

| Methanesulfonate (CH₃) | 3.0 - 3.5 | 37 - 42 |

| Methoxy (OCH₃) | 3.8 - 4.2 | 55 - 60 |

This table provides generalized chemical shift ranges and actual values can vary based on the specific molecular structure and solvent.

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule, providing a detailed structural map. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in a spin system. This is particularly useful for assigning protons in complex aromatic systems or aliphatic chains within derivatives of this compound. whiterose.ac.ukyoutube.com

HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). These techniques are crucial for unambiguously assigning both proton and carbon signals and for piecing together the molecular framework, especially in novel or complex structures. whiterose.ac.ukunair.ac.id For instance, an HMBC correlation between the methoxy protons and the corresponding aromatic carbon would confirm their connectivity. whiterose.ac.uk

Mass Spectrometry (MS) in Mechanistic Studies and Product Identification.rsc.orgchemrxiv.orgnih.govcaltech.edu

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing invaluable information for the identification of reaction products and the elucidation of reaction mechanisms. rsc.orgchemrxiv.orgnih.govcaltech.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.govlongdom.org By comparing the experimentally determined exact mass with the theoretical masses of possible chemical formulas, the molecular formula of a product or intermediate derived from this compound can be unequivocally established. mdpi.com This is a critical step in the characterization of new compounds. nih.govlongdom.org

Tandem Mass Spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, typically with a fragmentation step in between. encyclopedia.pubaccesson.kr In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. encyclopedia.pubnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce its connectivity. By analyzing the fragmentation pathways of this compound and its reaction products, researchers can gain insights into their structural features and differentiate between isomers. researchgate.netscirp.org

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations.rug.nlacs.orgresearchgate.netnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the progress of a reaction by tracking changes in functional groups. researchgate.net The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds within a molecule.

In reactions involving this compound, IR spectroscopy can be used to follow the disappearance of the characteristic sulfonate (S=O) stretching bands (typically around 1350 cm⁻¹ and 1175 cm⁻¹) and the appearance of new bands corresponding to the functional groups of the product. scispace.comrug.nl For example, in a substitution reaction where the methanesulfonate group is replaced, the disappearance of its strong absorption peaks provides a clear indication that the reaction is proceeding. acs.orgnih.gov

The table below lists the characteristic IR absorption frequencies for key functional groups relevant to the chemistry of this compound.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| S=O (asymmetric stretch) | ~1350 |

| S=O (symmetric stretch) | ~1175 |

| C-O-C (aromatic ether) | ~1250 and ~1040 |

| C-H (aromatic) | ~3000-3100 |

| C=C (aromatic) | ~1450-1600 |

This table provides approximate absorption ranges, and the exact positions can be influenced by the molecular structure and physical state of the sample.

X-ray Crystallography in the Elucidation of Solid-State Structures of Derivatives

A key example is the elucidation of the structure of derivatives where the methanesulfonate group acts as a leaving group or is incorporated into a larger, more complex molecule. For instance, in the study of kinase inhibitors, X-ray crystallography has been used to characterize the covalent adduct formed between a protein and a complex molecule containing a methanesulfonate group. rsc.org

In one such study, the crystal structure of a pyrazolopyrimidine derivative, 5-(2,5-Dimethyl-7-((pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)-2-methoxyphenyl methanesulfonate, was investigated. rsc.org The crystallographic data confirmed the covalent bonding of the molecule to a lysine (B10760008) residue (Lys549) within a protein kinase. rsc.org The electron density maps clearly showed the linkage, providing unambiguous evidence of the reaction mechanism. rsc.org The orientation of the methoxy substituent on the phenyl ring was also observed to potentially restrict the rotation of the warhead group. rsc.org

The analysis of analogous compounds, such as sulfonamides derived from substituted phenyl rings, further informs our understanding. These studies typically reveal planar aromatic rings and the presence of intermolecular hydrogen bonds, for example, between the sulfonamide N–H and the sulfonyl oxygen (N–H···O=S), which dictate the crystal packing. Similarly, the crystal structure of N-(3-methoxyphenyl)-N-{[1-(phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide, a derivative containing the 3-methoxyphenyl group, shows a crystal packing dominated by C—H⋯O bonding. nih.gov

Table 1: Crystallographic Data for a Derivative of this compound This table presents crystallographic data for a notable derivative, illustrating the type of information obtained through X-ray analysis.

| Parameter | Value (for compound 6 in source) |

| Compound Name | 5-(2,5-Dimethyl-7-((pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)-2-methoxyphenyl methanesulfonate |

| Molecular Formula | C₂₂H₂₃N₅O₄S |

| Detection Method | LCMS (formic) |

| Retention Time (t_ret) | 0.52 min |

| [M+H]⁺ | 454.4 |

| Data sourced from a study on covalent targeting in PI4KIIIβ. rsc.org |

Derivatization Techniques for Enhanced Analytical Detection (Methodological aspects)

For quantitative analysis, particularly at trace levels, direct detection of methanesulfonates like this compound can be challenging due to their lack of a strong chromophore for UV-Vis detection or a suitable functional group for other sensitive detection methods. researchgate.net Derivatization is a chemical modification technique used to convert an analyte into a product that has improved detection characteristics. greyhoundchrom.com This is a common strategy for the analysis of alkyl methanesulfonates, which are considered potentially genotoxic impurities in pharmaceutical products. nih.govnih.gov

The underlying principle involves the reaction of the methanesulfonate ester with a nucleophilic derivatizing agent. The methanesulfonate group is an excellent leaving group, facilitating a nucleophilic substitution reaction (S_N2). The derivatizing reagent is chosen to have a strong chromophore or fluorophore, thereby rendering the resulting derivative easily detectable by HPLC with UV or fluorescence detectors. researchgate.netwipo.int

Several derivatization reagents and methods have been developed for the analysis of methanesulfonates:

Dithiocarbamates: Reagents like sodium N,N-diethyldithiocarbamate (DDTC) and sodium dibenzyldithiocarbamate (B1202937) (BDC) are effective for derivatizing methanesulfonates. nih.govmdpi.com The reaction involves the dithiocarbamate (B8719985) anion acting as a nucleophile, displacing the methanesulfonate group to form a dithiocarbamate ester. This derivative possesses strong UV absorbance, allowing for sensitive detection. mdpi.comgoogle.com The reaction conditions, such as solvent, temperature, and pH, are optimized to ensure complete derivatization. For instance, reactions are often carried out in a solvent like N,N-dimethylacetamide at elevated temperatures (e.g., 80°C) for a set period. nih.govgoogle.com

Thiophenols: 2-Thionaphthol is another nucleophilic reagent used for the derivatization of methanesulfonates. wipo.int The reaction yields a thioether derivative that absorbs strongly in the UV region (around 252-253 nm), enabling its quantification via HPLC-UV. wipo.int This method has demonstrated good specificity and a low limit of detection. wipo.int

The validation of these methods according to International Council for Harmonisation (ICH) guidelines is crucial and typically includes assessments of specificity, linearity, precision, accuracy, and stability of the derivative. researchgate.net These derivatization strategies, while often developed for simple alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are directly applicable to more complex structures like this compound, as the reactive center is the methanesulfonate ester group itself.

Table 2: Methodologies for Derivatization of Methanesulfonates for HPLC-UV Detection This table summarizes various derivatization techniques applicable to the analysis of methanesulfonate compounds.

| Derivatizing Agent | Analyte(s) | Key Reaction Conditions | Detection Wavelength | Reference |

| Sodium N,N-diethyldithiocarbamate (DDTC) | MMS, EMS | N,N-dimethylacetamide solvent, 80°C, 1 hour | 277 nm | nih.gov |

| 2-Thionaphthol | Methanesulfonate | Forms derivative with UV absorbance | 252-253 nm | wipo.int |

| Sodium dibenzyldithiocarbamate (BDC) | MMS, EMS | NaOH to adjust pH, optimized solvent and temperature | 280 nm | mdpi.com |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 3-Methoxyphenyl (B12655295) Methanesulfonate (B1217627) Transformations

The transformation of 3-Methoxyphenyl methanesulfonate, an aryl methanesulfonate, is an area ripe for the development of innovative catalytic systems. While palladium-catalyzed cross-coupling reactions have been instrumental in the functionalization of aryl halides and sulfonates, ongoing research is focused on creating more efficient, cost-effective, and sustainable catalysts. researchgate.netmdpi.comdntb.gov.ua

Research efforts are concentrated on:

Non-Precious Metal Catalysis: There is a significant push towards replacing expensive and rare precious metals like palladium with more abundant and economical first-row transition metals such as nickel, copper, and iron. mdpi.commdpi.com Nickel catalysts, for instance, have shown high reactivity for the cross-coupling of challenging substrates like aryl mesylates. mdpi.com

Ligand Design: The development of novel ligands is crucial for modulating the reactivity and selectivity of metal catalysts. Research is focused on designing ligands that can stabilize the active catalytic species, facilitate challenging bond-forming reactions, and enable transformations under milder conditions. The choice of ligand can influence the selectivity for branched versus linear products in certain reactions. mdpi.com

Photoredox Catalysis: The use of light to drive chemical reactions, known as photoredox catalysis, offers a powerful and sustainable alternative to traditional thermal methods. mdpi.com Dual catalytic systems combining a photocatalyst with a metal catalyst can activate organometallic reagents into radical species, enabling unique bond formations. mdpi.com

Heterogeneous Catalysis: Immobilizing catalysts on solid supports facilitates their separation and reuse, contributing to more sustainable chemical processes. jddhs.com The development of robust and highly active heterogeneous catalysts for the transformation of this compound is a key area of future research.

Interactive Data Table: Comparison of Catalytic Systems for Aryl Sulfonate Transformations

| Catalyst Type | Metal | Key Advantages | Potential Applications for this compound |

| Precious Metal | Palladium | High reactivity, broad substrate scope | Suzuki-Miyaura, Sonogashira, and phosphonation reactions |

| Non-Precious Metal | Nickel | Cost-effective, high reactivity for challenging substrates | Cross-coupling with organoboron and organozinc reagents |

| Photoredox | Iridium, Ruthenium | Mild reaction conditions, unique reactivity pathways | C-C and C-heteroatom bond formation via radical intermediates |

| Heterogeneous | Supported Metals | Catalyst recyclability, simplified product purification | Continuous flow processes, large-scale synthesis |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. nih.govresearchgate.netresearchgate.net These technologies offer precise control over reaction parameters, leading to improved yields, higher purity, and reduced waste generation. mdpi.comacs.orgnih.gov

Key aspects of this integration include:

Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to operate at elevated temperatures and pressures. acs.orgresearchgate.netmdpi.com The continuous flow synthesis of related aryl sulfonates, such as aryl aldehydes from aryl fluorosulfonates, has been successfully demonstrated. researchgate.net

Automated Synthesis Platforms: Automated synthesizers can perform multi-step reaction sequences with minimal human intervention, accelerating the discovery and optimization of new synthetic routes. nih.govsigmaaldrich.comfu-berlin.de These platforms can be used for high-throughput screening of reaction conditions and for the synthesis of libraries of compounds derived from this compound. researchgate.net

Process Analytical Technology (PAT): The integration of real-time analytical techniques into flow and automated systems allows for continuous monitoring of reaction progress and product quality. jddhs.com This data can be used to optimize reaction conditions on the fly, ensuring consistent and reliable production.

Interactive Data Table: Advantages of Flow Chemistry and Automation

| Feature | Benefit in the Context of this compound |

| Precise Control | Improved selectivity and yield in transformations. |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Scalability | Seamless transition from laboratory-scale synthesis to large-scale production. |

| Automation | High-throughput screening of reaction conditions and catalyst systems. |

| Data-Rich Environment | Real-time monitoring and optimization of synthetic processes. |

Exploration of Sustainable and Environmentally Benign Methodologies in its Synthesis and Reactivity

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and reactivity of this compound are no exception. jddhs.comunife.itebin.pub The focus is on minimizing the environmental impact of chemical processes by reducing waste, using safer solvents, and improving energy efficiency. researchgate.netboehringer-ingelheim.com

Sustainable approaches being explored include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, ionic liquids, or bio-based solvents is a key aspect of green chemistry. jddhs.commdpi.comresearchgate.net The use of ionic liquids, for example, has been shown to be effective in the synthesis of diaryl ethers from aryl methanesulfonates. mdpi.com

Catalytic Reactions: The use of catalysts, as discussed in section 7.1, is inherently a green approach as it allows for reactions to proceed with higher atom economy and under milder conditions, reducing energy consumption and waste generation. mdpi.com

Renewable Feedstocks: While not directly applicable to the core structure of this compound, the development of synthetic routes that utilize renewable starting materials for the introduction of functional groups is a long-term goal. jddhs.com

Energy Efficiency: The use of alternative energy sources such as microwaves and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comjddhs.com

Advanced Theoretical Prediction and Machine Learning in Reactivity Profiling

The application of advanced computational tools, including theoretical prediction and machine learning, is set to revolutionize the way the reactivity of molecules like this compound is understood and predicted. rsc.orgnih.govcmu.edu These methods can accelerate the discovery of new reactions and optimize existing processes by providing insights into reaction mechanisms and predicting reaction outcomes. youtube.com

Key areas of development include:

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic structure and energy of molecules, providing valuable information about their reactivity. cmu.edu These calculations can help in understanding reaction pathways and predicting the feasibility of new transformations.

Machine Learning (ML) Models: ML algorithms can be trained on large datasets of experimental reaction data to predict the outcome of new reactions. rsc.orgnih.govnih.gov These models can identify patterns and relationships that are not immediately obvious to human chemists, leading to the discovery of novel reactivity. youtube.com

Reactivity Descriptors: The development of accurate and predictive reactivity descriptors is crucial for building reliable computational models. These descriptors can be based on a variety of molecular properties, including electronic, steric, and thermodynamic parameters.

Automated Reaction Prediction: The ultimate goal is to develop automated systems that can predict the products of a given set of reactants and reaction conditions with high accuracy. This would be an invaluable tool for synthetic planning and process optimization.

Interactive Data Table: Computational Approaches for Reactivity Profiling

| Technique | Application for this compound | Expected Outcome |

| Quantum Mechanics | Elucidation of reaction mechanisms for novel transformations. | Deeper understanding of reactivity and selectivity. |

| Machine Learning | Prediction of reaction yields and optimal conditions. | Accelerated discovery and optimization of synthetic routes. |

| Molecular Dynamics | Simulation of solvent effects and catalyst-substrate interactions. | Insights into the role of the reaction environment. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-Methoxyphenyl methanesulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical safety goggles, nitrile gloves, and lab coats. Gloves must be inspected for integrity before use and disposed of properly after contamination .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as methanesulfonate esters are volatile and potentially mutagenic .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid skin contact during cleanup .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor degradation via periodic HPLC analysis .

Q. What analytical techniques are employed to quantify this compound in experimental samples?

- Methodological Answer :

- Derivatization-GC/FID : Derivatize with pentafluorobenzyl bromide to enhance volatility, followed by gas chromatography with flame ionization detection (GC/FID). Detection limits: 0.1–1 ppm .

- HPLC-UV : Use reverse-phase C18 columns with UV detection at 210–230 nm. Validate method specificity using spiked recovery experiments (85–115% recovery) .

- LC-MS/MS : For trace analysis, employ electrospray ionization in negative ion mode with MRM transitions (e.g., m/z 201 → 97 for methanesulfonate fragmentation) .

Q. How can researchers optimize the synthesis of this compound for high yield and purity?

- Methodological Answer :

- Reaction Conditions : React 3-methoxyphenol with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C. Use triethylamine (2.5 eq.) as a base to neutralize HCl byproducts .

- Purification : Isolate the product via liquid-liquid extraction (water/DCM), followed by silica gel chromatography (hexane:ethyl acetate = 4:1). Typical yields: 70–85% .

- Purity Validation : Confirm purity (>98%) by NMR (absence of residual phenol peaks at δ 5.5–6.5 ppm) and HPLC .

Advanced Research Questions

Q. How does the methoxy substituent influence the reactivity of phenyl methanesulfonates in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methoxy group at the para position decreases electrophilicity at the sulfonate group, slowing SN2 reactions. Kinetic studies show a 2–3× rate reduction compared to unsubstituted phenyl methanesulfonate .

- Steric Effects : Ortho-methoxy substitution introduces steric hindrance, further reducing reactivity. Computational modeling (DFT) correlates activation energy with substituent position .

- Experimental Design : Compare reaction rates with substituted phenols (e.g., 4-nitrophenyl vs. This compound) using potassium iodide in acetone, monitored by conductivity .

Q. What strategies mitigate data variability in genotoxicity assays for this compound?

- Methodological Answer :

- Dose-Response Calibration : Use ethyl methanesulfonate (EMS) as a positive control (0.1–10 mM) to validate assay sensitivity in Ames tests or micronucleus assays .

- Hydrolysis Control : Pre-treat compounds in pH 7.4 buffer at 37°C for 24 hours to assess stability. Hydrolysis products (methanesulfonic acid, 3-methoxyphenol) should be non-mutagenic .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish treatment effects from background variability. Replicate experiments ≥3 times .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-life (e.g., t₁/₂ = 20–30 days in aquatic systems) .

- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc). Validate with experimental LC-MS/MS data from soil leachates .

- Ecotoxicity Profiling : Cross-reference with databases like EPA ECOTOX to identify sensitive species (e.g., Daphnia magna LC50 = 5–10 mg/L) .

Q. What mechanistic insights exist for this compound’s interaction with flavin-dependent monooxygenases?

- Methodological Answer :

- Enzyme Kinetics : MsuD monooxygenase from Pseudomonas aeruginosa catalyzes sulfonate cleavage. Measure Km (2–5 µM) and kcat (0.5–1.2 s⁻¹) via stopped-flow spectrometry .

- Structural Analysis : Cryo-EM studies reveal methanesulfonate binds to a hydrophobic pocket near the FAD cofactor. Mutagenesis of residues (e.g., Tyr114) reduces catalytic efficiency .

- Metabolic Profiling : Use ¹⁴C-labeled this compound to track sulfur incorporation into bacterial biomass via radio-TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。